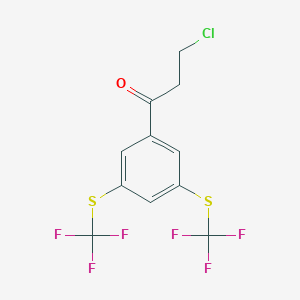
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, including halogenation and substitution reactions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of bromine and chlorine atoms into the phenyl ring.
Substitution Reactions: Replacement of hydrogen atoms with trifluoromethylthio groups.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of the bromine or chlorine atoms to form different derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: Formation of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
Comparison with Similar Compounds
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other halogenated phenyl compounds, such as:
2-Bromo-3-(trifluoromethyl)propiophenone: Similar structure but lacks the chlorine atom.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoromethyl group but differs in the overall structure.
Unique Features:
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H7BrClF3OS |
|---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-[2-bromo-3-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(12)9(16)6-3-2-4-7(8(6)11)17-10(13,14)15/h2-5H,1H3 |
InChI Key |
FCNUYZINVOLZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


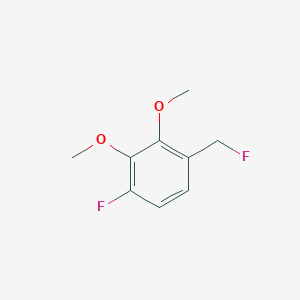
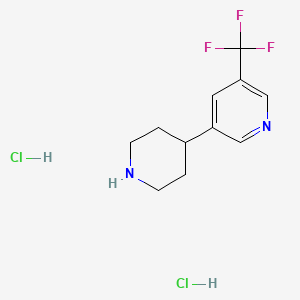
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
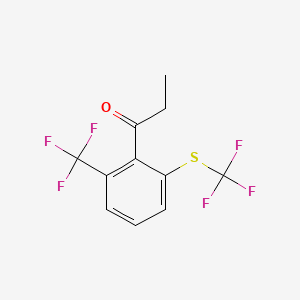
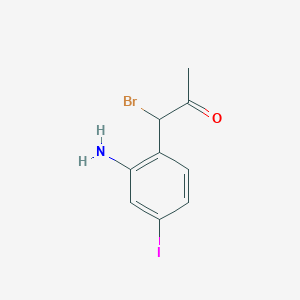
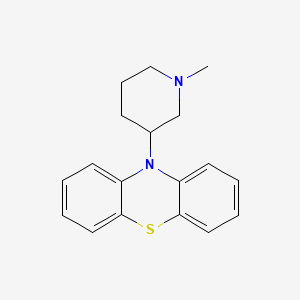


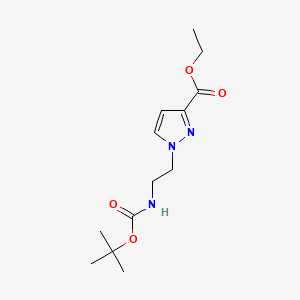
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)
